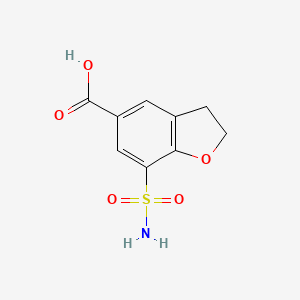
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of o-formylphenoxyacetic acid, sodium acetate, acetic anhydride, and glacial acetic acid can be heated under reflux to form the benzofuran ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities. In medicine, it is being explored for its potential therapeutic applications, including anti-inflammatory and anti-viral properties. Additionally, it has industrial applications in the synthesis of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid. These compounds share a similar benzofuran core but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific sulfamoyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9NO5S |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H9NO5S/c10-16(13,14)7-4-6(9(11)12)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12)(H2,10,13,14) |
InChI Key |
NZIKPVGXLFNHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















